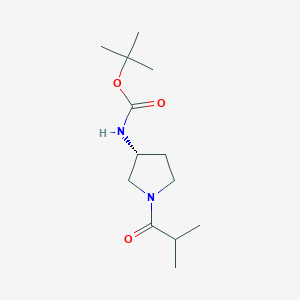

(R)-tert-Butyl 1-isobutyrylpyrrolidin-3-ylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-tert-Butyl 1-isobutyrylpyrrolidin-3-ylcarbamate is a chiral compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science. The compound’s unique structure and properties make it a subject of interest in scientific research and industrial applications.

Wirkmechanismus

Target of Action

The primary target of the compound ®-tert-Butyl 1-isobutyrylpyrrolidin-3-ylcarbamate is Cytochrome P450 2D6 (CYP2D6) . CYP2D6 is an important enzyme involved in the metabolism of many pharmaceutical drugs.

Mode of Action

The compound acts as an inhibitor of CYP2D6 . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing its normal reactions. This can alter the metabolism of drugs that are substrates of CYP2D6.

Result of Action

The primary result of the compound’s action is the inhibition of CYP2D6, which can lead to altered drug metabolism . This can potentially result in increased concentrations of certain drugs in the body, which could enhance their therapeutic effects but also increase the risk of adverse effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 1-isobutyrylpyrrolidin-3-ylcarbamate typically involves the reaction of ®-tert-Butyl pyrrolidine-3-carboxylate with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and environmental considerations. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

®-tert-Butyl 1-isobutyrylpyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives with altered functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a halogen or alkyl group.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-tert-Butyl 1-isobutyrylpyrrolidin-3-ylcarbamate is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology

The compound may be studied for its potential biological activity. Carbamates are known to interact with enzymes and receptors, making them candidates for drug development.

Medicine

In medicine, derivatives of ®-tert-Butyl 1-isobutyrylpyrrolidin-3-ylcarbamate could be explored for therapeutic applications, such as enzyme inhibitors or receptor modulators.

Industry

Industrially, the compound might be used in the production of polymers, coatings, and other materials due to its stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

tert-Butyl carbamate: A simpler carbamate with similar protective group properties.

Isobutyrylpyrrolidine: Shares the pyrrolidine ring but lacks the carbamate group.

Chiral carbamates: Other chiral carbamates with different substituents.

Uniqueness

®-tert-Butyl 1-isobutyrylpyrrolidin-3-ylcarbamate is unique due to its specific combination of a chiral center, a pyrrolidine ring, and a carbamate group. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications.

Biologische Aktivität

(R)-tert-Butyl 1-isobutyrylpyrrolidin-3-ylcarbamate, with the molecular formula C13H24N2O3, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, metabolic stability, and relevant case studies.

- Molecular Weight : 240.34 g/mol

- CAS Number : 1286208-21-6

- Physical State : Solid

- Boiling Point : Not specified in available literature

- Melting Point : Not specified in available literature

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- CNS Activity : The compound has shown potential central nervous system (CNS) activity, which is of interest for developing treatments for neurological disorders.

- Antinociceptive Effects : Studies suggest that this compound may possess antinociceptive properties, making it a candidate for pain management therapies.

Metabolic Stability

The metabolic stability of this compound is crucial for its therapeutic efficacy. The presence of the tert-butyl group can influence the compound's metabolic pathways. Research on similar compounds indicates that modifications to the tert-butyl group can enhance metabolic stability, reducing clearance rates in biological systems.

A comparative study on various tert-butyl analogs demonstrated that replacing the tert-butyl group with more stable moieties led to improved pharmacokinetic profiles. For instance, compounds with trifluoromethyl groups showed significantly lower metabolic clearance compared to their tert-butyl counterparts, suggesting that similar strategies could be applied to optimize this compound for better bioavailability and longer half-life in vivo .

In Vitro Studies

In vitro studies have been conducted to assess the activity and stability of this compound. These studies typically involve:

- Microsomal Stability Tests : Evaluating how the compound is metabolized by liver microsomes from rats and humans.

- Cytochrome P450 Interaction : Investigating potential interactions with various CYP enzymes, which are crucial for drug metabolism.

Results indicated that the compound's metabolic profile could be influenced by structural modifications, particularly at the tert-butyl position .

In Vivo Studies

In vivo studies are essential for understanding the pharmacodynamics and pharmacokinetics of this compound. These studies often involve:

- Animal Models : Testing the compound's efficacy and safety in live subjects.

- Biological Sample Analysis : Measuring concentration levels in plasma and tissues to determine absorption, distribution, metabolism, and excretion (ADME) properties.

Summary of Findings

| Property | Finding |

|---|---|

| CNS Activity | Potentially active |

| Antinociceptive Effects | Observed in preliminary studies |

| Metabolic Stability | Influenced by structural modifications |

| CYP Enzyme Interaction | Requires further investigation |

Eigenschaften

IUPAC Name |

tert-butyl N-[(3R)-1-(2-methylpropanoyl)pyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-9(2)11(16)15-7-6-10(8-15)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXXAAPSSKSRTC-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC(C1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)N1CC[C@H](C1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.